molecular formula C13H21ClN2O2 B12426589 Procaine-d4 (hydrochloride)

Procaine-d4 (hydrochloride)

Cat. No.: B12426589
M. Wt: 276.79 g/mol
InChI Key: HCBIBCJNVBAKAB-PQDNHERISA-N
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Description

Procaine-d4 (hydrochloride) is a deuterium-labeled derivative of procaine hydrochloride. Procaine hydrochloride is a well-known local anesthetic primarily used in medical and dental procedures. The deuterium labeling in Procaine-d4 (hydrochloride) makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Procaine-d4 (hydrochloride) involves the deuteration of procaine hydrochloride. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the procaine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Procaine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to verify the deuterium content and the overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Procaine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces para-aminobenzoic acid and diethylaminoethanol.

    Oxidation: Leads to the formation of various oxides depending on the reaction conditions.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Procaine-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Procaine-d4 (hydrochloride) exerts its effects primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of nerve impulses, resulting in local anesthesia. The compound is metabolized in the plasma by the enzyme pseudocholinesterase, producing para-aminobenzoic acid and diethylaminoethanol .

Comparison with Similar Compounds

Similar Compounds

  • Procaine hydrochloride
  • Benzocaine
  • Tetracaine
  • Butamben
  • Declopramide
  • Metoclopramide

Uniqueness

Procaine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies. This labeling provides a distinct advantage over non-deuterated analogs by allowing for more precise tracking and analysis in various biochemical processes .

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

276.79 g/mol

IUPAC Name

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i9D2,10D2;

InChI Key

HCBIBCJNVBAKAB-PQDNHERISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)N)N(CC)CC.Cl

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

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